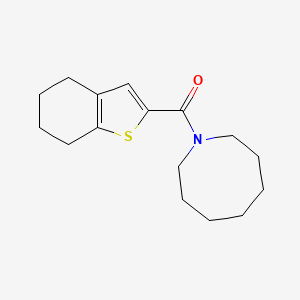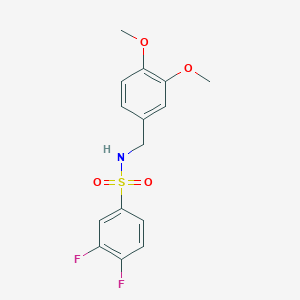
Azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is a chemical compound with the molecular formula C16H23NOS It is known for its unique structure, which includes an azocane ring and a tetrahydrobenzothiophene moiety
Preparation Methods
The synthesis of Azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with azocane. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azocane ring or the benzothiophene moiety, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to disrupt bacterial cell membranes, leading to cell lysis and death. In anticancer research, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone can be compared with similar compounds such as:
Azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone: This compound has a similar structure but differs in the position of the methanone group, which can lead to different chemical properties and reactivity.
4,5,6,7-tetrahydro-1-benzothiophene derivatives: These compounds share the benzothiophene moiety but may have different substituents, affecting their biological activity and applications.
This compound stands out due to its unique combination of the azocane ring and benzothiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
azocan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-16(17-10-6-2-1-3-7-11-17)15-12-13-8-4-5-9-14(13)19-15/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIIMFOQBKXYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-({[1-(methoxymethyl)cyclopropyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5393658.png)
![2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5393664.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5393669.png)
![2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5393684.png)
![3-({[2-(2,5-dimethylphenyl)ethyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5393692.png)
![7-(2,3-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5393696.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5393701.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5393708.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5393714.png)
![3-(4-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B5393715.png)
![(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B5393754.png)
![2-(6-methoxy-2-naphthyl)-4-[(4-methyl-4-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5393758.png)

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}-2-furamide](/img/structure/B5393770.png)
